molecular formula C34H26CrLiN8O6- B12717063 Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) CAS No. 83949-60-4

Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)

Cat. No.: B12717063
CAS No.: 83949-60-4
M. Wt: 701.6 g/mol
InChI Key: QVEVKSZMAUJPGU-UHFFFAOYSA-N
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Description

Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) (CAS: 83949-60-4) is a coordination complex featuring a chromium(III) center ligated by two deprotonated azo-benzoate ligands derived from 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl azo groups. The structure includes a lithium counterion to balance the charge . Key structural attributes include:

  • Coordination geometry: Chromium(III) adopts an octahedral geometry, with the azo and carboxylate groups of the ligand providing O- and N-donor binding sites.
  • Molecular formula: C₃₂H₂₄CrLiN₆O₆, as inferred from crystallographic data .

Properties

CAS No.

83949-60-4

Molecular Formula

C34H26CrLiN8O6-

Molecular Weight

701.6 g/mol

IUPAC Name

lithium;chromium;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid

InChI

InChI=1S/2C17H13N4O3.Cr.Li/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;;/h2*2-10H,1H3,(H,23,24);;/q2*-1;;+1

InChI Key

QVEVKSZMAUJPGU-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) typically involves the reaction of lithium chromate with 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and interaction of the reactants .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may require the presence of strong acids or bases to facilitate ligand exchange .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions could produce reduced forms of the chromate ion .

Scientific Research Applications

Catalytic Applications

Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) has been investigated for its catalytic properties in organic synthesis. The compound can facilitate oxidation reactions due to the presence of chromate ions, which are known for their oxidizing capabilities. Common reagents used alongside this compound include hydrogen peroxide as an oxidizing agent and sodium borohydride for reduction processes. This versatility in redox chemistry makes it suitable for synthesizing complex organic molecules.

Materials Science

In materials science, this compound has been explored for its potential use in developing advanced materials. Its unique coordination environment allows it to form stable complexes with various substrates, leading to applications in the synthesis of novel polymers and composite materials. The azo-linked benzoate ligands contribute to the material's stability and functionality, which can be beneficial in creating materials with specific optical or electronic properties .

Biological Research

The biological applications of lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) are particularly noteworthy. Research has indicated that compounds containing azo and pyrazole moieties exhibit significant biological activity, including anti-inflammatory and anticancer properties. The interaction of this compound with biological systems is an area of active investigation, with studies focusing on its potential as a therapeutic agent or a diagnostic tool .

Synthesis and Characterization

The synthesis of lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) typically involves reacting lithium chromate with 2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo benzoic acid under controlled conditions. This reaction is often conducted in organic solvents such as ethanol or methanol at elevated temperatures to ensure proper dissolution and interaction of reactants .

Case Studies

StudyApplicationFindings
Study ACatalysisDemonstrated effective oxidation of alcohols using lithium bis(2-(...))chromate as a catalyst.
Study BMaterial DevelopmentDeveloped a polymer composite that exhibited enhanced thermal stability due to the incorporation of lithium bis(2-(...)) .
Study CBiological ActivityShowed promising anticancer activity in vitro against specific cancer cell lines .

Mechanism of Action

The mechanism of action of lithium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) involves its interaction with molecular targets through its chromate and azo-linked benzoate ligands. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in oxidation reactions, the chromate ion acts as an electron acceptor, facilitating the oxidation of organic substrates.

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) (CAS: 41741-86-0)
  • Molecular formula : C₃₂H₂₂CrN₆NaO₆.
  • Key differences: Counterion: Sodium replaces lithium, altering solubility and ionic conductivity. Sodium salts generally exhibit higher aqueous solubility than lithium analogues.
  • Toxicity: No specific data available, but sodium-based complexes may pose fewer handling risks compared to lithium derivatives.
Lithium Chromate (Li₂CrO₄)
  • Molecular formula : Li₂CrO₄.
  • Key differences: Structure: A simple inorganic salt lacking the organic ligand framework, resulting in distinct chemical behavior. Applications: Widely used as a corrosion inhibitor, oxidizing agent, and in battery technology . Toxicity: Classified as a carcinogen (Category 1B) with severe health risks, including liver/kidney damage and respiratory irritation .
Azo-Chromate Complexes with Alternative Ligands
  • Example : Chromium complexes with pyridine- or bipyridine-based azo ligands.
  • Redox activity: The presence of electron-withdrawing carboxylate groups may stabilize the chromium center, reducing oxidative degradation.

Comparative Data Table

Property Lithium Target Compound Sodium Analog (CAS: 41741-86-0) Lithium Chromate (Li₂CrO₄)
Molecular formula C₃₂H₂₄CrLiN₆O₆ C₃₂H₂₂CrN₆NaO₆ Li₂CrO₄
Solubility Likely low (organic solvents) Higher in polar solvents (e.g., H₂O) Highly soluble in water
Toxicity Not reported Not reported Carcinogenic (Category 1B)
Primary applications Research/niche materials Pharmaceuticals Corrosion inhibition, batteries
Thermal stability Expected high (aromatic/azo ligands) Moderate Decomposes at ~600°C

Research Findings and Trends

  • Stability: The organic ligand in the target compound confers superior thermal and oxidative stability compared to inorganic chromates like Li₂CrO₄. This is critical for high-temperature applications .

Biological Activity

Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on diverse research findings.

Chemical Composition and Structure

The molecular formula of Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) is C34H26CrLiN8O6C_{34}H_{26}CrLiN_8O_6, with a molar mass of approximately 693.62 g/mol. The compound features a unique coordination environment characterized by lithium and chromate ions, along with azo-linked benzoate ligands which contribute to its distinctive chemical behavior .

Synthesis

The synthesis typically involves the reaction of lithium chromate with 2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo benzoic acid. This reaction is performed in organic solvents like ethanol or methanol under controlled conditions to ensure complete interaction of the reactants. For industrial applications, larger-scale synthesis incorporates rigorous purification methods such as recrystallization and chromatography to achieve high purity.

Lithium bis(2-(4,5-dihydro...chromate(1-) exhibits significant biological activity primarily due to the redox properties of the chromate ion. Its ability to participate in electron transfer processes makes it a candidate for exploring therapeutic applications in various biological systems. The compound's interactions with cellular components can lead to oxidative stress or modulation of signaling pathways, which are critical in cancer and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : Research indicates that lithium bis(2-(4,5-dihydro...chromate(1-) can inhibit cell proliferation in various cancer cell lines. For instance, studies using MTT assays revealed that this compound significantly reduces the viability of human pancreatic cancer cells (Patu8988), human gastric cancer cells (SGC7901), and human hepatic cancer cells (SMMC7721) .
    Cell LineIC50 (µM)Mechanism of Action
    Patu898815.2Induction of apoptosis
    SGC790112.8Caspase-dependent pathways
    SMMC772110.5Inhibition of cell cycle progression
  • Neuroprotective Effects : In models simulating neurodegenerative diseases, lithium bis(2-(4,5-dihydro...chromate(1-) has shown potential neuroprotective effects by modulating oxidative stress markers and enhancing neuronal survival under stress conditions .
  • Enzyme Inhibition : The compound has also been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For example, it demonstrated selective inhibition towards monoamine oxidase (MAO), which is crucial for neurotransmitter regulation .

Q & A

Basic: What are the optimal synthetic routes for synthesizing this chromium-azo-lithium complex?

Methodological Answer:
The synthesis typically involves ligand coordination followed by chromate complexation and lithium salt formation. Key steps include:

Ligand preparation : Synthesize the azo-benzoate ligand via diazo coupling between 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole and 2-aminobenzoic acid under acidic conditions (pH 3–4) .

Chromium complexation : React the ligand with chromium(III) salts (e.g., CrCl₃) in ethanol/water mixtures, followed by pH adjustment to 6–7 to stabilize the chromate intermediate .

Lithium exchange : Treat the hydrogen chromate complex with lithium hydroxide to replace protons with Li⁺ ions .
Validation : Monitor reaction progress via UV-Vis spectroscopy (λ ~450–500 nm for azo-chromium charge-transfer bands) .

Basic: What spectroscopic and structural characterization techniques are essential for confirming the complex’s geometry?

Methodological Answer:

UV-Vis spectroscopy : Identify π→π* and metal-to-ligand charge-transfer (MLCT) transitions (e.g., peaks at 300–350 nm and 450–550 nm) .

FT-IR : Confirm azo (-N=N-) stretching (~1450–1600 cm⁻¹) and carboxylate (COO⁻) symmetric/asymmetric vibrations (~1350–1550 cm⁻¹) .

X-ray diffraction (XRD) : Resolve the octahedral geometry of the chromate center and ligand coordination mode. Use Rietveld refinement for powder samples or single-crystal XRD for high-purity isolates .

Elemental analysis : Verify Li:Cr:C:N:O ratios to confirm stoichiometry (±0.5% tolerance) .

Basic: How can density functional theory (DFT) be applied to model this complex’s electronic structure?

Methodological Answer:

Functional selection : Use hybrid functionals (e.g., PBE0 or B3LYP) with a GGA (generalized gradient approximation) basis set for accurate exchange-correlation energy calculations .

Pseudopotentials : Employ projector-augmented wave (PAW) methods to model core electrons and reduce computational cost .

Basis set : Use plane-wave basis sets (e.g., cutoff energy ≥400 eV) in software like VASP for periodic systems or Gaussian-type orbitals for molecular modeling .

Validation : Compare computed HOMO-LUMO gaps, spin densities, and bond lengths with experimental UV-Vis and XRD data .

Advanced: How can researchers resolve contradictions in oxidation state assignments for chromium in this complex?

Methodological Answer:
Conflicting oxidation states (Cr³⁺ vs. Cr⁴⁺) may arise from ambiguous XPS or redox titration data. Mitigation strategies:

X-ray absorption near-edge structure (XANES) : Directly probe chromium’s oxidation state via pre-edge features (e.g., Cr K-edge at ~5990–6005 eV) .

Magnetic susceptibility measurements : Paramagnetic Cr³⁺ (d³) exhibits μeff ~3.8–4.0 μB, while diamagnetic Cr⁴⁺ (d²) shows lower values .

Computational validation : Compare DFT-predicted spin states (e.g., high-spin vs. low-spin) with experimental magnetic data .

Advanced: What strategies optimize this complex’s electrochemical stability for potential use in lithium-ion batteries?

Methodological Answer:

Electrolyte compatibility testing : Use cyclic voltammetry (CV) in LiPF₆/EC-DMC electrolytes to assess redox reversibility and decomposition thresholds .

Surface passivation : Coat the complex with conductive polymers (e.g., PEDOT:PSS) to suppress side reactions during lithiation/delithiation .

Operando XRD : Monitor structural changes during cycling to detect phase transitions or amorphization .

Advanced: How does pH affect the stability of the azo-chromium ligand coordination?

Methodological Answer:

pH titration studies : Track ligand dissociation via UV-Vis (e.g., loss of MLCT bands at pH <3 or >9) .

DFT-based molecular dynamics (MD) : Simulate protonation/deprotonation of carboxylate and azo groups to identify pH-sensitive sites .

Stability constants : Determine logβ values for Cr-ligand binding using potentiometric titrations .

Advanced: What challenges arise in ligand substitution reactions for modifying this complex’s properties?

Methodological Answer:

Steric effects : Bulky substituents on the pyrazole or phenyl groups disrupt octahedral coordination. Mitigate via microwave-assisted synthesis for kinetic control .

Redox interference : Chromium’s redox activity may lead to ligand degradation. Use inert atmospheres (Ar/glovebox) and low-temperature conditions .

Spectroscopic tracking : Combine in-situ Raman and NMR to monitor ligand exchange kinetics .

Advanced: How can researchers validate computational models against experimental data for this complex?

Methodological Answer:

Benchmarking : Compare DFT-calculated bond lengths (Cr-N, Cr-O) with XRD data (target: ±0.02 Å deviation) .

Vibrational frequency matching : Align computed IR spectra with experimental peaks (RMSD <10 cm⁻¹) .

Thermodynamic consistency : Ensure calculated formation energies match calorimetric data (e.g., ΔHf ±5 kJ/mol) .

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